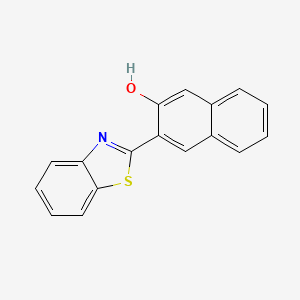
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one is a heterocyclic compound that combines the structural features of benzothiazole and naphthalene
Méthodes De Préparation
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalene-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is explored for its applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one can be compared with other similar compounds, such as:
2-Aminobenzothiazole: A precursor in the synthesis of the compound.
Naphthalene-2,3-dione: Another precursor used in the synthesis.
Benzothiazole derivatives:
The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
25389-29-1 |
|---|---|
Formule moléculaire |
C17H11NOS |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NOS/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
Clé InChI |
AXQGQDRAEYMDQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


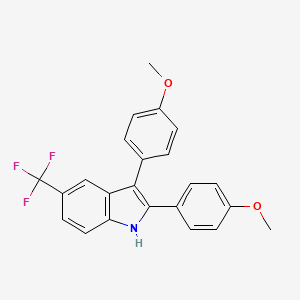
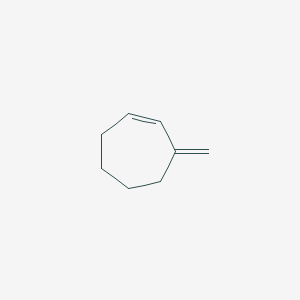
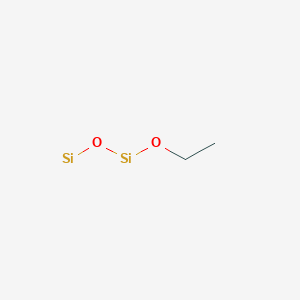


![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
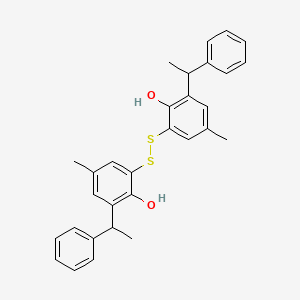
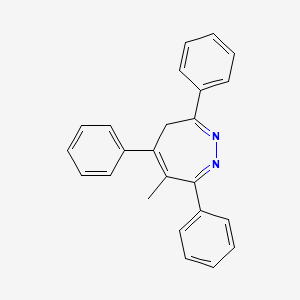
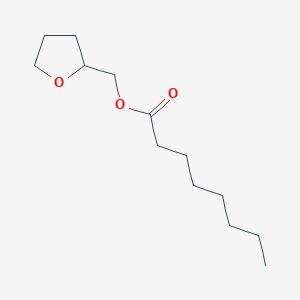
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
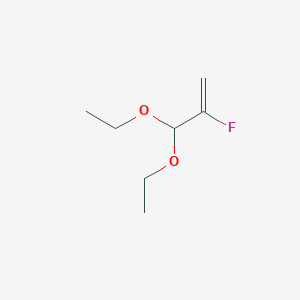

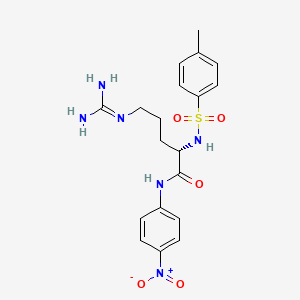
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
